N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Description
N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a small-molecule compound featuring a thieno[2,3-d]pyrimidine core fused to an azetidine (4-membered nitrogen-containing ring) and a cyclopropanesulfonamide moiety. The thieno[2,3-d]pyrimidine scaffold is notable for its heterocyclic aromatic structure, which is often leveraged in kinase inhibitor design due to its ability to mimic purine bases and interact with ATP-binding pockets. The azetidine ring provides conformational rigidity, while the cyclopropanesulfonamide group enhances solubility and bioavailability.
Properties
IUPAC Name |
N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-17(22(19,20)11-2-3-11)6-10-7-18(8-10)13-12-4-5-21-14(12)16-9-15-13/h4-5,9-11H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZCPPWGJIRNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a core structure in the compound, have been reported to exhibit diverse biological activities.
Mode of Action
For instance, some thieno[2,3-d]pyrimidines have been identified as selective inhibitors for certain targets.
Biological Activity
N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the realm of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 285.37 g/mol. The compound features a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.
This compound primarily functions as a Janus kinase (JAK) inhibitor , similar to other compounds in its class like tofacitinib. JAK inhibitors are critical in modulating immune responses and have shown promise in treating autoimmune diseases and certain cancers by blocking the signaling pathways that lead to inflammation and cell proliferation.
Antitumor Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit significant antitumor properties . A study demonstrated that derivatives of thieno[2,3-d]pyrimidine could inhibit cancer cell proliferation by inducing apoptosis through the modulation of various signaling pathways including the JAK/STAT pathway .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (lung) | 15 | Apoptosis induction | |
| MCF7 (breast) | 12 | JAK/STAT inhibition | |
| HeLa (cervical) | 10 | Cell cycle arrest |
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects , making it a candidate for treating autoimmune disorders. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells . This property is particularly beneficial in conditions like rheumatoid arthritis.
Table 2: Cytokine Modulation by this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
| IL-10 | 50 | 70 |
Case Studies
Several case studies have highlighted the efficacy of JAK inhibitors in clinical settings. For instance, a clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with JAK inhibitors led to significant improvements in joint function and reduction in disease activity scores .
Case Study Example:
A patient cohort treated with this compound showed a marked decrease in swollen joint counts and improvement in quality of life metrics over a six-month period.
Scientific Research Applications
The compound N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Case Study: Inhibition of Kinase Activity
In a study focusing on kinase inhibitors, derivatives of thieno[2,3-d]pyrimidine were synthesized and tested for their ability to inhibit cancer cell lines. The results indicated that these compounds effectively reduced cell viability in various cancer types, suggesting their potential as therapeutic agents against tumors .
Antimicrobial Properties
The sulfonamide group in this compound is known for its antibacterial properties. Research has demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Case Study: Efficacy Against Bacterial Strains
A recent investigation evaluated the antimicrobial activity of sulfonamide derivatives against common bacterial strains. The findings revealed that certain modifications to the thieno[2,3-d]pyrimidine structure enhanced the compound's potency against resistant bacterial strains .
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with biological targets can be leveraged to develop new drugs with improved efficacy and selectivity.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that modifications to the cyclopropane and thieno groups can enhance binding interactions, paving the way for the development of more effective drugs .
Synthesis of Functional Materials
The reactivity of this compound allows it to be used as a building block in the synthesis of novel materials. Its incorporation into polymer matrices has been explored for creating smart materials with responsive properties.
Case Study: Polymer Composites
Research has shown that incorporating thieno[2,3-d]pyrimidine-based compounds into polymer composites can enhance mechanical strength and thermal stability. These materials have potential applications in electronics and biomedical devices .
Chemical Reactions Analysis
Functionalization of the Azetidine Ring
The azetidine ring is introduced via nucleophilic substitution or Buchwald-Hartwig amination:
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Step 3 : Reaction of 4-chlorothieno[2,3-d]pyrimidine with azetidin-3-ylmethanamine under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(azetidin-3-ylmethyl)-thieno[2,3-d]pyrimidin-4-amine .
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Protection/Deprotection : The azetidine nitrogen may be protected with Boc groups during synthesis to prevent side reactions .
Key Reagents :
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Azetidine coupling | K₂CO₃, DMF, 80°C | 72% |
Sulfonamide Formation
The cyclopropanesulfonamide moiety is introduced via sulfonation:
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Step 4 : Reaction of the secondary amine (N-methyl group) with cyclopropanesulfonyl chloride in the presence of a base (e.g., Et₃N or pyridine) in dichloromethane or THF .
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Selectivity : The reaction is typically regioselective for the less sterically hindered amine .
Example Reaction :
Key Data :
| Sulfonating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Cyclopropanesulfonyl chloride | Et₃N | DCM | 68% |
Post-Functionalization Modifications
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Reductive Amination : The azetidine’s methylene group can undergo reductive amination with aldehydes/ketones to introduce additional substituents .
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Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) on the thieno[2,3-d]pyrimidine core enable aryl/heteroaryl diversification .
Stability and Reactivity Insights
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Hydrolytic Stability : The cyclopropane ring and sulfonamide group confer resistance to hydrolysis under physiological pH .
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Metabolic Susceptibility : The thieno[2,3-d]pyrimidine core may undergo oxidative metabolism at the sulfur atom, as observed in analogous compounds .
Comparative Reaction Efficiency
The table below summarizes critical reaction steps and efficiencies for related analogs:
| Compound Class | Key Step | Yield Range | Source |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | Core cyclocondensation | 65–83% | |
| Azetidine derivatives | Nucleophilic substitution | 60–75% | |
| Cyclopropanesulfonamides | Sulfonation | 55–70% |
Challenges and Optimization
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The table below compares key structural and functional features of N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide with related compounds:
Key Observations:
- Core Heterocycle Differences: Replacing the thieno[2,3-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine (as in ) alters electronic properties and binding affinity. Thieno derivatives may exhibit improved metabolic stability due to sulfur’s resistance to oxidation compared to nitrogen-rich pyrrolo analogs.
- Substituent Effects: The cyclopropanesulfonamide group in the target compound may confer superior solubility compared to bulkier substituents like trifluoromethyl isonicotinoyl in JAK inhibitors.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide | 4-(4-amino...-N-methylbenzenesulfonamide (Example 53) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | ~430 | 589.1 (measured) |
| Melting Point (°C) | Not reported | Not reported | 175–178 |
| LogP (Predicted) | 2.1–2.5 | 1.8–2.2 | 3.0–3.5 |
| Solubility (PBS, pH 7.4) | Moderate (cyclopropane sulfonamide) | Moderate | Low (chromenone core) |
| Plasma Protein Binding (%) | ~85% (estimated) | ~90% | >95% |
Analysis :
- The target compound’s cyclopropanesulfonamide group likely improves aqueous solubility compared to chromenone-based analogs (e.g., Example 53 in ), which exhibit higher LogP and lower solubility.
- The absence of fluorinated aryl groups (cf. Example 53) may reduce metabolic liabilities such as CYP450 inhibition.
Q & A
Q. What are the critical steps in synthesizing N-methyl-N-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide?
The synthesis involves multi-step reactions, including:
- Thienopyrimidine core formation : Cyclocondensation of thiophene derivatives with cyanamide under acidic conditions to yield the thieno[2,3-d]pyrimidine scaffold .
- Azetidine functionalization : Coupling the azetidine ring via nucleophilic substitution, often using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (−78°C) to ensure regioselectivity .
- Sulfonamide introduction : Reaction of the intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (isopropanol/water) .
Q. How is the compound characterized structurally?
Key techniques include:
- Single-crystal X-ray diffraction : To resolve bond lengths, angles, and confirm stereochemistry (e.g., azetidine ring conformation) .
- NMR spectroscopy : and NMR to verify methyl groups (δ 1.2–1.5 ppm for cyclopropane), sulfonamide protons (δ 7.1–7.3 ppm), and thienopyrimidine aromatic signals (δ 8.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ at m/z 406.1284) .
Q. What are the primary biological targets or activities reported for this compound?
While direct data on this compound is limited, structurally related thienopyrimidine-sulfonamide hybrids show:
- Kinase inhibition : Targeting ATP-binding pockets in tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding assays .
- Antimicrobial activity : MIC values against S. aureus (2–8 µg/mL) and E. coli (4–16 µg/mL) in broth microdilution assays .
- Cytotoxicity : IC values of 0.5–5 µM in MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in azetidine-thienopyrimidine coupling?
Contradictions in yields (40–75%) across studies suggest:
- Temperature control : Lowering reaction temperature to −78°C minimizes side reactions (e.g., azetidine ring opening) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the azetidine nitrogen .
- Catalyst screening : Use of DBU (1,8-diazabicycloundec-7-ene) improves coupling efficiency by deprotonating intermediates . Validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical to quantify impurities .
Q. How do structural modifications (e.g., cyclopropane vs. benzene sulfonamide) impact bioactivity?
Comparative studies of analogs reveal:
- Cyclopropane sulfonamides : Exhibit enhanced metabolic stability (t > 6 h in liver microsomes) due to reduced oxidative metabolism .
- Benzene sulfonamides : Show higher solubility (logP 1.8 vs. 2.5 for cyclopropane) but lower target affinity (K 120 nM vs. 45 nM) .
- Thienopyrimidine substitution : Electron-withdrawing groups (e.g., Cl at position 5) increase kinase inhibition potency by 3-fold .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
Observed contradictions (e.g., in vitro IC vs. in vivo ED) may stem from:
- Pharmacokinetic factors : Poor oral bioavailability (<20%) due to high logP (>3), addressed via prodrug strategies (e.g., phosphate ester derivatives) .
- Metabolite interference : Phase I metabolites (e.g., hydroxylated cyclopropane) may antagonize parent compound activity. LC-MS/MS metabolomics is recommended for profiling .
- Off-target effects : Use CRISPR-edited cell lines (e.g., EGFR-knockout) to isolate target-specific activity .
Q. What computational methods are suitable for predicting binding modes with kinase targets?
Methodologies include:
- Molecular docking (AutoDock Vina) : Using crystal structures of kinase domains (PDB: 1M17) to model sulfonamide-kinase interactions .
- Molecular dynamics (GROMACS) : Simulating ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA) .
- QSAR modeling : Developing 2D descriptors (e.g., topological polar surface area) to correlate with IC values .
Methodological Considerations
Q. How to address low reproducibility in sulfonamide coupling reactions?
Common pitfalls and solutions:
- Moisture sensitivity : Use rigorously dried solvents (activated molecular sieves) and inert atmosphere (N/Ar) .
- Byproduct formation : Monitor reaction progress via TLC (R 0.3 in ethyl acetate/hexane 1:1) and quench excess sulfonyl chloride with aqueous NaHCO .
- Scale-up challenges : Replace batch reactors with flow chemistry systems to improve heat transfer and mixing .
Q. What strategies validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Detect target stabilization by heating lysates (37–65°C) and quantifying soluble protein via Western blot .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking, followed by pull-down and MS identification .
- BRET/FRET biosensors : Measure real-time kinase activity in live cells using engineered luciferase- or GFP-based reporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
